Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate
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Overview
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a sulfanyl group (-SH), also known as a thiol group, and an ethyl ester group (-COOC2H5). It also contains a 3,4-dichloroaniline group, which is an aromatic amine with two chlorine atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, introduction of the 3,4-dichloroaniline group, and the addition of the ethyl ester and sulfanyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the various substituents attached at the appropriate positions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the aniline group might undergo reactions typical of aromatic amines, such as electrophilic substitution. The sulfanyl group could be oxidized to a disulfide or a sulfonyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar groups could make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of novel pyrimidine derivatives, including Ethyl 4-(3,4-dichloroanilino)-2-(methylsulfanyl)-5-pyrimidinecarboxylate, is a significant area of research. These compounds are synthesized through various chemical reactions, aiming to explore their structural and chemical properties. For instance, Stolarczyk et al. (2018) presented the synthesis of 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This study highlighted the structural characteristics through X-ray diffraction and explored their cytotoxic activities against different cancer cell lines (Stolarczyk et al., 2018).
Antimicrobial and Antiviral Activities
Research on this compound also extends to its potential antimicrobial and antiviral properties. Ravindra et al. (2008) investigated the antimicrobial activity of naphthofuro[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting the importance of such compounds in developing new antimicrobial agents (Ravindra et al., 2008). Similarly, Sansebastiano et al. (1993) synthesized pyrimidine derivatives to evaluate their antiviral (HSV-1) and antimycotic activities, demonstrating the compound's potential in addressing infectious diseases (Sansebastiano et al., 1993).
Kinetic and Mechanistic Studies
Kinetic and mechanistic studies offer another dimension to the research on this compound. Padmini et al. (2016) conducted a study on the oxidation kinetics of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate, providing insights into the reaction mechanisms and the stoichiometry of the oxidation process (Padmini et al., 2016).
Nonlinear Optical Properties
The exploration of nonlinear optical properties is yet another area where this compound finds application. Dhandapani et al. (2017) studied the nonlinear optical organic crystal of a related pyrimidine derivative, focusing on its crystal growth, structural evaluation, and nonlinear optical analysis. This research contributes to understanding the compound's potential in optoelectronic applications (Dhandapani et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(3,4-dichloroanilino)-2-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O2S/c1-3-21-13(20)9-7-17-14(22-2)19-12(9)18-8-4-5-10(15)11(16)6-8/h4-7H,3H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGYSNRSDPJHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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